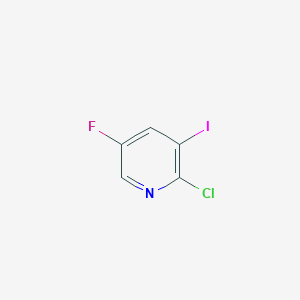

2-Chloro-5-fluoro-3-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-fluoro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-5-4(8)1-3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGPAZKKHRTDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640091 | |

| Record name | 2-Chloro-5-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-33-1 | |

| Record name | 2-Chloro-5-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluoro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoro-3-iodopyridine is a strategically substituted pyridine derivative that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique arrangement of three distinct halogen atoms on the pyridine core offers orthogonal reactivity, enabling selective, stepwise functionalization through a variety of cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. Detailed protocols and mechanistic insights are provided to empower researchers in leveraging the full synthetic potential of this powerful intermediate.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials.[1] The ability to precisely install multiple, diverse substituents onto this heterocyclic core is paramount for fine-tuning molecular properties and exploring structure-activity relationships (SAR). This compound (CAS No: 884494-33-1) is a prime example of a halogen-rich intermediate designed for such sophisticated molecular engineering.[2] The differential reactivity of the iodo, chloro, and fluoro substituents allows for a programmed approach to synthesis, where each position can be addressed with high selectivity. This guide will delve into the core attributes of this reagent, providing both foundational knowledge and practical, field-proven insights for its effective utilization.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in the laboratory.

Core Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 884494-33-1 | |

| Molecular Formula | C₅H₂ClFIN | |

| Molecular Weight | 257.43 g/mol | |

| Appearance | Solid | |

| InChI Key | KNGPAZKKHRTDEM-UHFFFAOYSA-N | |

| SMILES | Fc1cnc(Cl)c(I)c1 |

Spectroscopic Data

Synthesis and Manufacturing

While commercially available from various suppliers, understanding the synthetic routes to this compound can provide insights into potential impurities and inform the development of novel analogues. The synthesis of polysubstituted pyridines often involves multi-step sequences, including lithiation, halogen dance reactions, or diazotization followed by Sandmeyer-type reactions.[2][5][6]

A plausible synthetic approach, based on established pyridine chemistry, is outlined below. This theoretical pathway illustrates the logical steps required to assemble the target molecule from simpler precursors.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents, which allows for selective functionalization. The general order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[7][8] This hierarchy is the cornerstone of its application as a versatile building block.

Site-Selective Cross-Coupling Reactions

The C-I bond is the most reactive site, making it the primary handle for initial modifications via reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. The C-Cl bond can then be targeted for a subsequent coupling reaction under more forcing conditions, while the C-F bond is typically unreactive in these transformations and remains as a stable substituent.

Caption: Selective cross-coupling strategy using this compound.

Experimental Protocol: Suzuki-Miyaura Coupling at the C-3 Position

This protocol provides a robust starting point for the selective arylation at the iodine-bearing carbon. Optimization of the ligand, base, and temperature may be required depending on the specific boronic acid used.[7][9]

Objective: To synthesize a 3-aryl-2-chloro-5-fluoropyridine derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

SPhos or XPhos ligand (4-10 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)

Procedure:

-

To an oven-dried reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, the base, the palladium precursor, and the phosphine ligand.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the vial and heat the reaction mixture with vigorous stirring. A typical starting temperature is 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., Ethyl Acetate).

-

Filter the mixture through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-5-fluoropyridine.

Experimental Protocol: Sonogashira Coupling at the C-3 Position

The Sonogashira coupling is a powerful method for installing alkyne functionalities, which are themselves versatile handles for further transformations (e.g., click chemistry, hydration, or reduction).[10][11][12]

Objective: To synthesize a 3-alkynyl-2-chloro-5-fluoropyridine derivative.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Amine base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-12 hours.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the desired 3-alkynyl-2-chloro-5-fluoropyridine.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken when handling this compound.

-

Hazard Classification: Acutely toxic if swallowed. May cause skin, eye, and respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15] Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13] Keep the container tightly closed.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

This compound is a powerful and versatile chemical intermediate that offers a pre-defined roadmap for the synthesis of complex, polysubstituted pyridines. Its orthogonal reactivity allows for selective, stepwise functionalization, making it an invaluable tool for researchers in drug discovery, agrochemical synthesis, and materials science. By understanding its fundamental properties and leveraging established cross-coupling protocols, scientists can efficiently construct novel molecular architectures with a high degree of precision and control.

References

- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. American Chemical Society. [Link][2]

- The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Autech Industry Co., Limited. [Link][1]

- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.

- 2-CHLORO-3-FLUORO-5-IODOPYRIDINE. SpectraBase. [Link][6]

- Sourcing 2-Chloro-5-fluoro-4-iodopyridine: A Guide for R&D Professionals. Autech Industry Co., Limited. [Link]

- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link][12]

- Sonogashira Coupling. Organic Chemistry Portal. [Link][13]

- Sonogashira coupling. Wikipedia. [Link][14]

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][10]

- Suzuki Coupling. Organic Chemistry Portal. [Link][11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-CHLORO-3-FLUORO-5-IODOPYRIDINE(153034-99-2) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-5-fluoro-3-iodopyridine

Abstract

Introduction: The Significance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in modern pharmacology and agrochemistry.[1] Its presence in numerous FDA-approved drugs highlights its importance as a privileged structure. The functionalization of the pyridine ring with multiple, distinct halogens—such as in 2-chloro-5-fluoro-3-iodopyridine (CAS No. 884494-33-1)[2]—creates a highly versatile chemical intermediate. The strategic placement of chloro, fluoro, and iodo substituents offers orthogonal reactivity, enabling selective, site-specific modifications through reactions like cross-coupling and nucleophilic substitution.[3] This makes such compounds invaluable for constructing complex molecular architectures in the pursuit of novel therapeutic agents and crop protection technologies.[1][3]

This guide provides a robust, multi-technique workflow for confirming the identity and structure of this compound. It is designed for professionals who require not just the data, but the underlying scientific reasoning to confidently synthesize and characterize this and similar complex small molecules.

Proposed Synthesis Pathway

A definitive, published synthesis for this compound is elusive. However, based on established methodologies for the functionalization of pyridine rings, a plausible and efficient synthetic route can be designed. The following protocol leverages a diazotization-fluorination reaction followed by a regioselective iodination.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Chloro-3-fluoropyridine This procedure is adapted from known methods for converting aminopyridines to fluoropyridines.[4]

-

To a flask containing an organic solvent and protected by an inert gas, add tert-butyl nitrite and copper (II) fluoride.

-

Slowly add 2-chloro-3-aminopyridine to the mixture.

-

Maintain the reaction at a controlled temperature (e.g., 0-60 °C) for 1-10 hours until the starting material is consumed (monitored by TLC).[4]

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product via distillation or column chromatography to yield 2-chloro-3-fluoropyridine.

Step 2: Synthesis of this compound This iodination step is based on the established method for iodinating activated pyridine rings.[5]

-

In a two-necked flask, dissolve 2-chloro-5-fluoropyridine and silver sulfate in ethanol.

-

Add powdered iodine portion-wise to the stirred solution at room temperature.

-

Continue stirring for 24 hours. The reaction progress can be monitored by GC-MS or TLC.

-

Filter the reaction mixture to remove insoluble silver salts and wash the solid with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue is taken up in ethyl acetate and washed sequentially with aqueous sodium carbonate, aqueous sodium thiosulfate (to remove unreacted iodine), and brine.[5]

-

Dry the organic phase over sodium sulfate, filter, and concentrate.

-

Purify the final product by silica gel column chromatography to obtain this compound.

Comprehensive Spectroscopic Analysis

The core of structure elucidation lies in the synergistic use of multiple analytical techniques. The following sections detail the predicted spectroscopic signatures for this compound.

Caption: Integrated workflow for the structural elucidation of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental composition.[6] For halogenated compounds, the isotopic distribution provides a definitive signature.[7]

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The nominal molecular weight is 257 g/mol .[8] The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl).[7]

-

Isotopic Pattern:

-

The M⁺ peak will correspond to the molecule containing ³⁵Cl.

-

An M+2 peak, approximately one-third the intensity of the M⁺ peak, will be present, corresponding to the molecule containing ³⁷Cl.[3][7] This 3:1 ratio is a hallmark of a monochlorinated compound.[7]

-

Fluorine (¹⁹F) and iodine (¹²⁷I) are monoisotopic, so they will not contribute to the M+2 peak.[9]

-

-

Fragmentation: The molecular ion is expected to be relatively stable. Key fragmentation pathways would likely involve the loss of the iodine atom, being the weakest C-X bond, leading to a significant fragment at m/z 130/132. Further fragmentation could involve the loss of chlorine or cyanide (from the pyridine ring).

| Predicted Fragment | m/z (for ³⁵Cl) | Interpretation |

| [C₅H₂ClFIN]⁺ | 257 | Molecular Ion (M⁺) |

| [C₅H₂³⁷ClFIN]⁺ | 259 | M+2 Isotope Peak |

| [C₅H₂ClFN]⁺ | 130 | Loss of Iodine radical (·I) |

| [C₅H₂³⁷ClFN]⁺ | 132 | Isotope peak for [M-I]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[10] For this compound, ¹H, ¹³C, and ¹⁹F NMR, supplemented with 2D experiments like COSY and HMBC, are essential.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The pyridine ring has two protons. Their chemical shifts are influenced by the electronegativity and position of the halogen substituents.

-

H-4: This proton is expected to be a doublet of doublets (dd) due to coupling with the adjacent fluorine (³JH-F) and the distant H-6 proton (⁴JH-H). Expected chemical shift: ~8.0-8.2 ppm.

-

H-6: This proton is expected to be a doublet, primarily coupling with the fluorine atom (⁴JH-F). The coupling to H-4 might be very small. Expected chemical shift: ~8.3-8.5 ppm.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃): The spectrum will show five distinct signals for the pyridine ring carbons. The carbons directly bonded to halogens will show characteristic shifts and splitting due to C-F coupling.

-

C-2 (bearing Cl): ~150-155 ppm.

-

C-3 (bearing I): ~90-95 ppm (Iodine's heavy atom effect causes a significant upfield shift).[11]

-

C-4: ~140-145 ppm (doublet, due to ²JC-F coupling).

-

C-5 (bearing F): ~158-163 ppm (large doublet, due to ¹JC-F coupling).

-

C-6: ~148-152 ppm (doublet, due to ³JC-F coupling).

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃): A single resonance is expected for the fluorine atom at the C-5 position.

-

The signal will be a multiplet due to coupling with H-4 (³JF-H) and H-6 (⁴JF-H).

-

The expected chemical shift would be in the typical range for fluoropyridines, approximately -110 to -130 ppm relative to CFCl₃.[12]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| H-4 | 8.0 - 8.2 | dd | ³JH-F ≈ 8-10 Hz, ⁴JH-H ≈ 2-3 Hz |

| H-6 | 8.3 - 8.5 | d | ⁴JH-F ≈ 4-6 Hz |

| ¹³C | |||

| C-2 | 150 - 155 | s | - |

| C-3 | 90 - 95 | d | ²JC-F ≈ 20-25 Hz |

| C-4 | 140 - 145 | d | ³JC-F ≈ 5-10 Hz |

| C-5 | 158 - 163 | d | ¹JC-F ≈ 240-260 Hz |

| C-6 | 148 - 152 | d | ²JC-F ≈ 15-20 Hz |

| ¹⁹F | |||

| F-5 | -110 to -130 | m | ³JF-H4 ≈ 8-10 Hz, ⁴JF-H6 ≈ 4-6 Hz |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key absorptions will be related to the aromatic ring and the carbon-halogen bonds.[10]

Predicted FT-IR Absorptions (KBr Pellet):

-

Aromatic C-H Stretch: A weak to medium band will appear above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹.[13]

-

Aromatic C=C and C=N Ring Stretching: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.[14]

-

C-F Stretch: A strong, characteristic absorption band is expected in the range of 1200-1250 cm⁻¹.

-

C-Cl Stretch: A strong band is expected in the 700-800 cm⁻¹ region.[1]

-

C-I Stretch: A strong band is expected at low wavenumbers, typically in the 500-600 cm⁻¹ range.[1]

-

C-H Out-of-Plane Bending: Bands in the 800-900 cm⁻¹ region will also be present, which can sometimes give clues about the substitution pattern.[13]

Conclusion

The structural elucidation of a novel or complex molecule like this compound requires a methodical and multi-faceted analytical approach. This guide outlines a predictive yet robust workflow, grounded in established scientific principles and supported by data from analogous compounds. By systematically applying mass spectrometry, multinuclear NMR, and FT-IR spectroscopy, researchers can definitively confirm the molecular formula, atomic connectivity, and overall structure of the target compound. The protocols and predicted data herein serve as a reliable blueprint for scientists and drug development professionals, ensuring both accuracy and efficiency in the characterization of such critical chemical intermediates.

References

- Benchchem. (n.d.). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.

- Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.

- Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab.

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation.

- ECHEMI. (n.d.). Mass spectrometry analysis of multiple halogen atoms.

- Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar.

- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.

- American Chemical Society. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry.

- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.

- The Chemistry of Innovation. (n.d.). Applications of 2-Chloro-3-iodopyridine.

- Benchchem. (n.d.). Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine.

- BLD Pharm. (n.d.). 884494-33-1|this compound.

- CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy.

- MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.

- ChemicalBook. (n.d.). 2-Fluoro-5-iodopyridine synthesis.

- ChemicalBook. (n.d.). This compound synthesis.

- PubChem. (n.d.). 2-Chloro-5-iodopyridine.

- ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples.

- OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry.

- Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups.

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Manas Petro Chem. (n.d.). 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer.

- Sourcing 2-Chloro-5-fluoro-4-iodopyridine: A Guide for R&D Professionals. (2025).

- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

- NIST. (n.d.). Pyridine, 2-chloro-. NIST WebBook.

- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-iodopyridine.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

- ResearchGate. (n.d.). 1H NMR spectra of a sample containing 0.05 M pyridine.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

Sources

- 1. FTIR [terpconnect.umd.edu]

- 2. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. compoundchem.com [compoundchem.com]

- 4. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-CHLORO-3-FLUORO-5-IODOPYRIDINE(153034-99-2) 1H NMR spectrum [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 2-Chloro-5-fluoro-3-iodo-pyridine AldrichCPR 884494-33-1 [sigmaaldrich.com]

- 9. uni-saarland.de [uni-saarland.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. colorado.edu [colorado.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

Introduction: The Strategic Utility of Polysubstituted Heterocycles

An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of 2-Chloro-5-fluoro-3-iodopyridine

In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds form the backbone of a vast array of functional molecules. Among these, the pyridine ring is a privileged structure, present in numerous FDA-approved drugs.[1] The strategic functionalization of this ring with multiple, orthogonally reactive halogen atoms transforms it into a powerful and versatile synthetic intermediate. This compound is a prime exemplar of such a building block, offering researchers a platform for sequential and site-selective modifications. Its unique arrangement of chloro, fluoro, and iodo substituents allows for a nuanced approach to molecular construction, where each halogen can be addressed under specific reaction conditions. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Profile

This compound is a solid, halogenated pyridine derivative.[2] Its value lies in the distinct reactivity of its three halogen substituents, making it a key intermediate for creating complex, polysubstituted pyridine cores.[3]

| Property | Value | Source(s) |

| CAS Number | 884494-33-1 | [2] |

| Molecular Formula | C₅H₂ClFIN | [2][4] |

| Molecular Weight | 257.43 g/mol | [2][4] |

| Physical Form | Solid | [2] |

| InChI Key | KNGPAZKKHRTDEM-UHFFFAOYSA-N | [2] |

| SMILES | Fc1cnc(Cl)c(I)c1 | [2] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [4] |

Structural and Spectroscopic Characterization

The strategic placement of the halogen atoms on the pyridine ring is fundamental to the compound's synthetic utility.

Caption: Structure of this compound.

While specific, detailed spectroscopic data like ¹H or ¹³C NMR for this exact compound is not always published by suppliers of early discovery chemicals, characterization would typically involve NMR, LC-MS, and HPLC to confirm identity and purity.[2][4] For structurally similar compounds like 2-chloro-3-fluoro-5-iodopyridine, ¹H NMR and ¹³C NMR spectra are available and can provide a reference for expected chemical shifts.[5][6]

Chemical Reactivity and Synthetic Protocols

The primary utility of this compound stems from the differential reactivity of its carbon-halogen bonds in metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl.[7] The C-F bond is typically inert under these conditions. This hierarchy allows for selective functionalization at the C-3 position (iodine) while preserving the chlorine at C-2 for subsequent transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[8] For this compound, this reaction is expected to proceed with high selectivity at the C-I bond, enabling the introduction of a wide variety of aryl or vinyl substituents.[9]

Caption: General workflow for Suzuki-Miyaura coupling.

Field-Proven Protocol for Selective C-I Arylation:

Causality: This protocol is adapted from established methods for the Suzuki coupling of challenging aryl chlorides, which require bulky, electron-rich phosphine ligands (like SPhos or XPhos) to facilitate the oxidative addition step.[10] The use of a phosphate or carbonate base is crucial for activating the boronic acid for transmetalation.[11]

-

Vessel Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.).[10]

-

Inert Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).[10] The water is essential for the catalytic cycle, particularly for the transmetalation step.

-

Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[10]

Sonogashira Cross-Coupling

The Sonogashira coupling is an exceptionally efficient method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[12][13] This reaction provides a direct route to introduce alkynyl moieties, which are valuable functional groups in medicinal chemistry. The reaction employs a dual catalytic system of palladium and copper(I).[14]

Caption: General workflow for Sonogashira coupling.

Field-Proven Protocol for Selective C-I Alkynylation:

Causality: This protocol is based on standard Sonogashira conditions.[14][15] The palladium catalyst (e.g., PdCl₂(PPh₃)₂) performs the oxidative addition into the C-I bond.[16] The copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[12] An amine base is required to deprotonate the alkyne and neutralize the HX formed during the reaction.[14]

-

Vessel Preparation: To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).[14]

-

Solvent and Base Addition: Add an anhydrous solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), followed by an amine base like triethylamine (Et₃N, 2.5 equiv.). Stir for 5-10 minutes.

-

Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv.) to the reaction mixture via syringe.

-

Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary. The formation of an amine hydrohalide precipitate is often observed. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: Upon completion, filter the reaction mixture to remove the precipitate and rinse with the solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.[17]

Applications in Research and Development

The true value of this compound is realized in its role as a versatile intermediate for building molecular complexity.

-

Drug Discovery: The pyridine core is a common motif in biologically active molecules.[18] The ability to sequentially introduce different substituents via selective cross-coupling reactions at the C-3 (Iodo) and then potentially at the C-2 (Chloro) positions is invaluable for generating libraries of novel compounds for screening in oncology, neuroscience, and anti-infective programs.[1][18]

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the synthesis of novel heterocyclic compounds with specific biological activities.[18] This building block provides a route to construct new agrochemicals for enhanced crop protection.

-

Materials Science: Arylalkynes and biaryl compounds derived from this intermediate can serve as precursors for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as an acute oral toxin.[19] GHS pictograms typically include GHS07 (Exclamation Mark).[19]

-

Hazard Statements: H302: Harmful if swallowed.[19]

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For solids, a dust mask may be appropriate.[20]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[21]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep in the dark and under an inert atmosphere for long-term stability.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[22]

References

- 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. (2017, July 18).

- 2-CHLORO-3-FLUORO-5-IODOPYRIDINE. (n.d.). SpectraBase.

- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022, January 12). The Journal of Organic Chemistry. ACS Publications.

- The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. (n.d.).

- 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. (n.d.). PubChem.

- Sonogashira coupling. (n.d.). Wikipedia.

- Sourcing 2-Chloro-5-fluoro-4-iodopyridine: A Guide for R&D Professionals. (2025, December 31).

- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). ePrints Soton.

- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (n.d.). Google Patents.

- 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai. (n.d.). Manas Petro Chem.

- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.

- 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495. (n.d.). PubChem.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

- 2-FLUORO-3-IODOPYRIDINE - [13C NMR]. (n.d.). SpectraBase.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. 884494-33-1|this compound|BLD Pharm [bldpharm.com]

- 5. 2-CHLORO-3-FLUORO-5-IODOPYRIDINE(153034-99-2) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. nbinno.com [nbinno.com]

- 19. 2-Chloro-5-fluoro-3-iodo-pyridine AldrichCPR 884494-33-1 [sigmaaldrich.com]

- 20. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Data of 2-Chloro-5-fluoro-3-iodopyridine: An In-depth Technical Guide

Introduction

2-Chloro-5-fluoro-3-iodopyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogen atoms on the pyridine ring, offers a versatile scaffold for the development of novel pharmaceuticals and advanced materials. The chlorine, fluorine, and iodine atoms provide multiple reaction sites for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages a combination of predictive methodologies based on established spectroscopic principles and comparative analysis with closely related structural analogs. This approach, rooted in extensive field experience, offers a robust framework for interpreting the spectral characteristics of this and similar polysubstituted pyridines.

Molecular Structure and Key Physicochemical Properties

This compound possesses a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and an iodine atom at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₅H₂ClFIN | |

| Molecular Weight | 257.43 g/mol | |

| Appearance | Solid | |

| CAS Number | 884494-33-1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol for NMR Analysis (A General Guideline)

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

Predicted Chemical Shifts and Coupling Constants:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | 8.0 - 8.3 | Doublet of doublets (dd) | J(H-F) ≈ 7-9 Hz, J(H-H) ≈ 2-3 Hz |

| H-6 | 8.3 - 8.6 | Doublet of doublets (dd) | J(H-F) ≈ 2-3 Hz, J(H-H) ≈ 2-3 Hz |

Causality Behind the Predictions:

-

Chemical Shifts: The electron-withdrawing nature of the halogen substituents and the pyridine nitrogen atom will deshield the protons, causing them to resonate at high chemical shifts (downfield). The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen and the deshielding effect of the adjacent chlorine atom.

-

Multiplicities and Coupling Constants: The two protons will exhibit coupling to each other (ortho-coupling, although across a nitrogen atom, it will be a smaller ⁴J coupling) and to the fluorine atom at the 5-position. The coupling between H-4 and the fluorine at C-5 is a meta-coupling (³JH-F) and is expected to be in the range of 7-9 Hz. The coupling between H-6 and the fluorine at C-5 is a para-coupling (⁴JH-F) and will be smaller, around 2-3 Hz. The coupling between H-4 and H-6 is a meta-coupling (⁴JH-H) and is also expected to be small, in the range of 2-3 Hz.

Comparative Data from Analogous Compounds:

-

2-Chloro-5-fluoropyridine: The ¹H NMR spectrum of this compound shows signals at approximately 8.40 ppm, 7.65 ppm, and 7.21 ppm.[1] This data helps in understanding the influence of the 2-chloro and 5-fluoro substituents on the proton chemical shifts.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display five distinct signals for the five carbon atoms of the pyridine ring.

Predicted Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 90 - 95 |

| C-4 | 140 - 145 |

| C-5 | 155 - 160 (d, ¹JC-F ≈ 240-260 Hz) |

| C-6 | 145 - 150 |

Causality Behind the Predictions:

-

C-2 (bearing Cl): The carbon attached to the chlorine atom is expected to be in the range of 150-155 ppm.

-

C-3 (bearing I): The "heavy atom effect" of iodine will cause a significant upfield shift for the carbon to which it is attached (C-3), placing it in the 90-95 ppm region.

-

C-5 (bearing F): The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F) of approximately 240-260 Hz, appearing as a doublet. Its chemical shift will be downfield due to the electronegativity of fluorine.

-

C-4 and C-6: These carbons will also show smaller couplings to the fluorine atom (²JC-F and ³JC-F).

Comparative Data from Analogous Compounds:

-

2-Chloropyridine: The ¹³C NMR spectrum of 2-chloropyridine provides reference chemical shifts for a pyridine ring with a chlorine substituent at the 2-position.[4]

-

3-Iodopyridine: The ¹³C NMR data for 3-iodopyridine shows the characteristic upfield shift for the carbon bearing the iodine atom.[5]

-

2-Fluoropyridine: The ¹³C NMR of 2-fluoropyridine demonstrates the large ¹JC-F coupling constant for the carbon attached to fluorine.[6]

¹⁹F NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom.

Predicted Chemical Shift and Multiplicity:

| Nucleus | Predicted Chemical Shift (ppm vs. CFCl₃) | Predicted Multiplicity |

| F-5 | -110 to -130 | Triplet of doublets (td) or complex multiplet |

Causality Behind the Predictions:

-

Chemical Shift: The chemical shift of the fluorine atom is influenced by the electronic environment of the pyridine ring. The presence of other halogens will affect the electron density and thus the shielding of the fluorine nucleus.

-

Multiplicity: The fluorine at the 5-position will couple to the proton at the 4-position (³JF-H) and the proton at the 6-position (⁴JF-H), resulting in a complex multiplet, likely a triplet of doublets.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification.

Experimental Protocol for Mass Spectrometry (A General Guideline)

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this. Electrospray Ionization (ESI) could also be used, especially when coupled with liquid chromatography.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

-

Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.

Predicted Mass Spectrum and Fragmentation Pattern

Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 257, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at M+2 (m/z 259) with an intensity of about one-third of the M⁺ peak is expected.

Key Fragmentation Pathways:

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:

-

Loss of Iodine: The C-I bond is the weakest, so the initial fragmentation is likely the loss of an iodine radical (I•) to give a fragment at m/z 130.

-

Loss of Chlorine: Loss of a chlorine radical (Cl•) from the molecular ion would result in a fragment at m/z 222.

-

Ring Fragmentation: Subsequent fragmentation of the pyridine ring can lead to the loss of neutral molecules like HCN, resulting in smaller fragment ions.

Diagram of Predicted Fragmentation Pathway:

Sources

- 1. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum [chemicalbook.com]

- 2. 2-CHLORO-3-FLUORO-5-IODOPYRIDINE(153034-99-2) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to 2-Chloro-5-fluoro-3-iodopyridine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoro-3-iodopyridine is a strategically substituted heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of three different halogen atoms on the pyridine core offers a versatile platform for selective functionalization, enabling the synthesis of complex molecular architectures. The chlorine, fluorine, and iodine substituents each possess distinct reactivity profiles, allowing for a programmed and regioselective introduction of various chemical moieties. This guide provides an in-depth exploration of the synthesis, chemical properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Safety Information

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 884494-33-1 | [1] |

| Molecular Formula | C₅H₂ClFIN | |

| Molecular Weight | 257.43 g/mol | |

| Appearance | Solid | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |

Safety Information: this compound is classified as harmful if swallowed (Acute Tox. 4 Oral) and requires careful handling in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, consult the material safety data sheet (MSDS).

Synthesis of this compound

The synthesis of polysubstituted pyridines often requires strategic and sometimes complex synthetic routes. While a direct, high-yield synthesis of this compound is not extensively documented in readily available literature, a plausible and effective approach can be inferred from the synthesis of structurally similar, highly halogenated pyridines. A particularly relevant strategy involves directed ortho-metalation (DoM) followed by a "halogen dance" reaction.

A reported synthesis of the related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, provides a strong template for the synthesis of this compound.[2][3][4] This approach starts from a readily available dihalopyridine and utilizes the directing effect of the existing halogens to introduce further substitution.

A proposed synthetic pathway for this compound would likely start from 2-chloro-5-fluoropyridine. The first step would be a directed ortho-metalation at the C3 position, facilitated by a strong base like lithium diisopropylamide (LDA), followed by quenching with an iodine source to introduce the iodine atom.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of similar halogenated pyridines and should be optimized for the specific substrate.[2]

-

Preparation of LDA solution: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium dropwise. Stir the solution at this temperature for 30 minutes.

-

Metalation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-chloro-5-fluoropyridine in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete metalation.

-

Iodination: Prepare a solution of iodine (I₂) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The reaction is typically instantaneous, as indicated by the discharge of the iodine color.

-

Quenching and Work-up: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This allows for selective functionalization through various cross-coupling reactions, making it a powerful tool for building molecular complexity. The general order of reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. This predictable reactivity allows for a stepwise and controlled modification of the pyridine scaffold.

Figure 2: Reactivity hierarchy of halogens in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] Given the high reactivity of the carbon-iodine bond, the C3 position of this compound is the primary site for Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position.

General Protocol for Suzuki-Miyaura Coupling at the C3 Position:

-

To a reaction vessel, add this compound, the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

The reaction is typically carried out in a solvent system such as a mixture of dioxane and water.

-

The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

-

After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6][7] This reaction is highly effective for the functionalization of the C3-iodo position of this compound, allowing for the introduction of various alkynyl moieties.

General Protocol for Sonogashira Coupling at the C3 Position:

-

In a reaction vessel under an inert atmosphere, dissolve this compound, the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI) in a suitable solvent such as THF or DMF.

-

Add a base, typically an amine such as triethylamine or diisopropylethylamine.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

The reaction is then quenched and worked up to isolate the alkynylated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction can be used to introduce a wide range of primary and secondary amines at the C3 position of this compound.

General Protocol for Buchwald-Hartwig Amination at the C3 Position:

-

Combine this compound, the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu, K₃PO₄) in a reaction vessel.

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

The mixture is degassed and heated under an inert atmosphere until the reaction is complete.

-

The product is isolated after an aqueous work-up and purification by chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of biologically active molecules, particularly in the field of kinase inhibitors. The pyridine core is a common scaffold in many approved drugs, and the ability to selectively introduce different functional groups at the C2, C3, and C5 positions allows for the fine-tuning of a compound's pharmacological properties.

While specific, named drug candidates derived directly from this compound are not prominently featured in the readily available literature, its structural motifs are present in various kinase inhibitors. For instance, substituted pyridines are core components of numerous inhibitors targeting key signaling pathways in cancer, such as the RAS-RAF-MEK-ERK pathway.

The general workflow for utilizing this compound in a drug discovery program would involve the sequential functionalization of the pyridine ring to build a library of diverse compounds for biological screening.

Figure 3: A generalized workflow for the use of this compound in a drug discovery program.

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the adjacent halogen substituents.

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the halogens will show characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, with its chemical shift providing information about the electronic environment around the fluorine atom.

Mass Spectrometry: The mass spectrum will show the molecular ion peak, as well as characteristic fragmentation patterns resulting from the loss of halogen atoms or other small fragments.[1][5][10] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be observable in the molecular ion and chlorine-containing fragment peaks.[11]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern allows for selective and sequential functionalization through a variety of modern cross-coupling reactions. This enables the efficient construction of complex, polysubstituted pyridine derivatives, which are key scaffolds in many biologically active compounds. The strategic application of this intermediate, especially in the synthesis of kinase inhibitors, highlights its potential to accelerate the discovery and development of new therapeutic agents. As the demand for novel and diverse chemical matter continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.

References

- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. [Link]

- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. American Chemical Society. [Link]

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]

- Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. PMC - NIH. [Link]

- Large‐scale, continuous‐flow halogen dance on 2‐fluoro‐3‐iodopyridine...

- Continuous‐flow halogen dance on 2‐chloro‐3‐bromopyridine.[a] The same...

- 2-CHLORO-3-FLUORO-5-IODOPYRIDINE. SpectraBase. [Link]

- 2-FLUORO-3-IODOPYRIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- Buchwald–Hartwig amin

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

- Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions.

- Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]/24%3A_Palladium_Catalyzed_Cross-Coupling/24.

- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

- 2-Chloro-5-iodopyridine | C5H3ClIN | CID 4397176. PubChem. [Link]

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]/02%3A_Mass_Spectrometry/2.

- Mass Spectra of some substituted 2-Chloro-pyridones. N.A. ZAIDI, J.M.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

- Mass Spectrometry A-Level Fragment

- SAFETY D

- Pyridine, 2-chloro-. NIST WebBook. [Link]

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. article.sapub.org [article.sapub.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 884494-33-1|this compound|BLD Pharm [bldpharm.com]

- 9. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

The Alchemist's Guide to Halopyridines: A Technical Treatise on Discovery and Synthesis

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded within the architecture of numerous therapeutic agents. The strategic introduction of halogens onto this heterocycle profoundly modulates its physicochemical and pharmacological properties, offering a powerful tool for lead optimization and the design of novel drug candidates. This in-depth technical guide navigates the intricate landscape of halopyridine synthesis, moving beyond a mere recitation of methods to provide a deep, mechanistic understanding of the underlying principles. We will explore the fundamental challenges of pyridine halogenation, dissecting the electronic nature of the ring that dictates its reactivity. This guide will then systematically unpack a range of synthetic strategies, from classical electrophilic substitutions to modern transition-metal-catalyzed C-H functionalizations and innovative dearomatization-rearomatization tactics. Each section is enriched with field-proven insights, detailed experimental protocols, and comparative data to empower researchers in their quest for novel halopyridine derivatives.

The Halogenated Pyridine: A Privileged Motif in Drug Discovery

Halogen atoms, far from being simple steric bulk, are masters of molecular manipulation. Their introduction into a pyridine ring can induce a cascade of effects, including:

-

Modulation of Basicity (pKa): The electron-withdrawing nature of halogens significantly reduces the basicity of the pyridine nitrogen. This is a critical parameter for tuning drug-receptor interactions and improving pharmacokinetic profiles by minimizing off-target effects and enhancing cell permeability.

-

Enhanced Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target.

-

Metabolic Blocking: Strategically placed halogens can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

-

Formation of Halogen Bonds: Halogen atoms can act as halogen bond donors, participating in specific, non-covalent interactions with biological targets to enhance binding affinity and selectivity.

-

Synthetic Handles for Further Functionalization: The carbon-halogen bond serves as a versatile synthetic handle for a plethora of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid elaboration of complex molecular architectures.[1]

The profound impact of halogenation is evident in numerous blockbuster drugs. For instance, the fluorinated pyridine moiety is a key component in several kinase inhibitors, where it often plays a crucial role in binding to the hinge region of the enzyme. The strategic placement of chlorine and bromine atoms is also a common strategy in the development of agrochemicals and materials science.

The Challenge of Regioselectivity in Pyridine Halogenation

The pyridine ring presents a unique and formidable challenge to the synthetic chemist: regioselectivity. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack, making direct halogenation significantly more difficult than with benzene.[2][3] Furthermore, the electronic landscape of the pyridine ring dictates the preferred sites of reaction, which can be difficult to control.

Caption: Electronic landscape of the pyridine ring.

-

C2 and C4 Positions: These positions are the most electron-deficient due to the inductive and mesomeric effects of the nitrogen atom. They are susceptible to nucleophilic attack but are disfavored for direct electrophilic substitution.

-

C3 and C5 Positions: These positions are less electron-deficient and are the preferred sites for electrophilic aromatic substitution (EAS), although the overall reactivity is still low.[3][4]

This inherent reactivity profile necessitates the development of sophisticated synthetic strategies to achieve the desired regiochemical outcome. The following sections will delve into the primary methodologies employed to tame the reactivity of the pyridine ring and achieve selective halogenation.

Methodologies for the Synthesis of Halopyridine Derivatives

Electrophilic Aromatic Substitution: The Classical Approach

Direct electrophilic halogenation of pyridine is often a brute-force approach, requiring harsh conditions such as high temperatures and the use of strong Lewis acids to overcome the ring's deactivation.[3][5] Regioselectivity typically favors the 3-position, but mixtures of products are common.

3.1.1. Bromination

Direct bromination of pyridine with molecular bromine often requires oleum or high temperatures, leading to 3-bromopyridine and 3,5-dibromopyridine.[6] The reaction proceeds through the formation of a highly reactive electrophilic bromine species.

Experimental Protocol: Electrophilic Bromination of 2,6-Dimethylpyridine [6]

-

Reaction Setup: In a reaction vessel equipped with a dropping funnel and a stirrer, carefully add a Lewis acid catalyst (e.g., aluminum chloride or ferric bromide).

-

Substrate Addition: Slowly add 2,6-dimethylpyridine dropwise to the Lewis acid.

-

Heating: Heat the mixture to 100 °C with stirring.

-

Bromine Addition: Add molecular bromine dropwise to the heated mixture over a period of 1 hour, maintaining the temperature at 100 °C.

-

Reaction Time: Continue stirring the reaction mixture at 100 °C for an additional 30 minutes after the bromine addition is complete.

-

Quenching and Workup: After cooling, carefully pour the reaction mixture into ice water. Acidify the aqueous solution with concentrated hydrochloric acid and wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Separate the aqueous layer and basify it with a strong base (e.g., 8 M aqueous sodium hydroxide solution) to precipitate the product.

-

Purification: The crude product can be purified by extraction and distillation or recrystallization to yield 3-bromo-2,6-dimethylpyridine.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Pyridine | Br₂, Oleum | 300 °C | 3-Bromopyridine | Moderate | [7] |

| 2,6-Dimethylpyridine | Br₂, AlCl₃ | 100 °C | 3-Bromo-2,6-dimethylpyridine | Good | [6] |

Table 1: Examples of Electrophilic Bromination of Pyridines.

Activation via Pyridine N-Oxides: A Gateway to 2- and 4-Halogenation

The formation of a pyridine N-oxide is a powerful strategy to alter the electronic properties of the pyridine ring and facilitate halogenation at the 2- and 4-positions. The N-oxide group is strongly activating towards electrophilic substitution at the 4-position and can also direct nucleophilic substitution to the 2- and 4-positions after activation.

Caption: General workflow for halogenation via pyridine N-oxides.

3.2.1. Chlorination of Pyridine N-Oxides

Treatment of pyridine N-oxides with chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) is a common method for the synthesis of 2- and 4-chloropyridines.[8] The reaction proceeds through the formation of a reactive intermediate that is susceptible to nucleophilic attack by chloride ions.

Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine N-Oxide [9]

-

Reaction Setup: In a reaction flask, dissolve pyridine N-oxide in a suitable solvent such as dichloromethane.

-

Reagent Addition: Add oxalyl chloride and triethylamine to the solution while stirring under controlled temperature conditions (e.g., 10 °C).

-

Reaction Time: Allow the reaction to proceed for a specified time (e.g., 1.5 hours).

-

Distillation: After the reaction is complete, remove the solvent and volatile byproducts by vacuum distillation.

-

Purification: The desired 2-chloropyridine is then isolated by further vacuum distillation.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Pyridine N-Oxide | POCl₃ | Reflux | 2-Chloropyridine & 4-Chloropyridine | Mixture | [7] |

| Pyridine N-Oxide | (COCl)₂, Et₃N | 10 °C | 2-Chloropyridine | 90.2% | [9] |

| 2-Chloropyridine | H₂O₂, Catalyst | 40-90 °C | 2-Chloropyridine N-Oxide | >98% | [10] |

Table 2: Examples of Chlorination involving Pyridine N-Oxides.

Transition-Metal-Catalyzed C-H Halogenation: A Modern Approach

The advent of transition-metal catalysis has revolutionized the functionalization of C-H bonds, and pyridine halogenation is no exception.[11][12] Palladium, rhodium, and iridium catalysts have been successfully employed for the direct and regioselective halogenation of pyridines, often under milder conditions than classical methods.[11] These methods typically involve a directing group on the pyridine ring to control the site of halogenation.

3.3.1. Palladium-Catalyzed Iodination

Palladium catalysts are particularly effective for the direct iodination of pyridines. The reaction often proceeds via a concerted metalation-deprotonation mechanism, where a directing group guides the palladium catalyst to a specific C-H bond.

General Procedure for Palladium-Catalyzed C-H Iodination of Pyridines [11]

-

Reaction Setup: A reaction vessel is charged with the pyridine substrate, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), an oxidant (e.g., I₂), and a suitable solvent.

-

Degassing: The reaction mixture is typically degassed and placed under an inert atmosphere (e.g., argon or nitrogen).

-

Heating: The reaction is heated to the desired temperature and stirred for the specified time.

-

Workup: After cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution to remove inorganic salts.

-

Purification: The crude product is purified by column chromatography to afford the desired iodinated pyridine.

| Catalyst System | Halogen Source | Directing Group | Position | Reference |

| Pd(OAc)₂ | I₂ | Amide | ortho | [11] |

| [RhCp*Cl₂]₂ | NIS | Carboxylate | ortho | [11] |

| [Ir(cod)Cl]₂ | NBS | Sulfonamide | ortho | [11] |

Table 3: Examples of Transition-Metal-Catalyzed C-H Halogenation of Pyridines.

The Zincke Imine Strategy: Unlocking 3-Halogenation through Ring Opening

A particularly innovative approach to achieving highly regioselective 3-halogenation of pyridines involves the temporary dearomatization of the pyridine ring to form a reactive Zincke imine intermediate.[3][5][13] This strategy effectively transforms the electron-deficient pyridine into an electron-rich diene system that readily undergoes electrophilic halogenation at the 3-position. Subsequent ring-closing regenerates the aromatic pyridine ring, now functionalized with a halogen at the desired position.

Caption: The Zincke imine strategy for 3-halogenation of pyridines.

Experimental Protocol: One-Pot Synthesis of 3-Chloropyridine from Pyridine via a Zincke Imine Intermediate [5]

-

Ring Opening: In a reaction vessel, the pyridine substrate is treated with an activating agent (e.g., triflic anhydride) and an amine (e.g., dibenzylamine) in a suitable solvent at low temperature to form the Zincke imine in situ.

-

Halogenation: An electrophilic halogenating agent (e.g., N-chlorosuccinimide, NCS) is then added to the reaction mixture.

-

Ring Closing: The reaction is then heated in the presence of a reagent such as ammonium acetate to facilitate the ring-closing step, affording the 3-chloropyridine product.

-

Purification: The final product is isolated and purified using standard techniques such as extraction and column chromatography.

| Starting Pyridine | Halogenating Agent | Key Conditions | Product | Yield | Reference |

| 2-Phenylpyridine | NCS | One-pot, Tf₂O, HNBn₂, NH₄OAc | 2-Phenyl-3-chloropyridine | 75% | [5] |

| 3-Methylpyridine | NBS | One-pot, Tf₂O, HNBn₂, NH₄OAc | 3-Methyl-5-bromopyridine | 82% | [5] |

| 4-Methoxypyridine | NIS | One-pot, Tf₂O, HNBn₂, NH₄OAc | 4-Methoxy-3-iodopyridine | 68% | [5] |

Table 4: Examples of 3-Halogenation via the Zincke Imine Strategy.

Late-Stage Functionalization: A Powerful Tool in Drug Discovery

The ability to introduce halogens into complex, drug-like molecules at a late stage of the synthesis is of paramount importance in drug discovery.[2][14] This "late-stage functionalization" allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize the entire molecule from scratch. The methodologies described in this guide, particularly transition-metal-catalyzed C-H halogenation and the Zincke imine strategy, are well-suited for this purpose due to their often mild reaction conditions and high functional group tolerance.

A notable example is the late-stage fluorination of complex molecules, which can be achieved through a tandem C-H fluorination and nucleophilic aromatic substitution sequence.[14] This approach has been successfully applied to the modification of medicinally relevant compounds, demonstrating the power of modern synthetic methods in accelerating the drug discovery process.[2][14]

Conclusion

The synthesis of novel halopyridine derivatives is a vibrant and evolving field, driven by the critical role of these compounds in medicinal chemistry and materials science. This guide has provided a comprehensive overview of the key synthetic strategies, from established electrophilic substitution reactions to cutting-edge transition-metal-catalyzed and dearomatization-based approaches. By understanding the fundamental principles of pyridine reactivity and the nuances of each synthetic method, researchers are well-equipped to design and execute the synthesis of novel halopyridine derivatives with the desired regioselectivity and functional group compatibility. The continued development of innovative and efficient synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents and advanced materials with enhanced properties.

References

- Mechanism and regioselectivity in an open-and-shut case of pyridine halogen

- Iodopyridine: Common isomorphs, synthesis, side effects and applic

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- Preparation of 2-bromopyridine. PrepChem.com. [Link]

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

- A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity To. Organic Chemistry Research. [Link]

- 2-bromopyridine. Organic Syntheses. [Link]

- Mechanism and regioselectivity in an open-and-shut case of pyridine halogen

- Halogenation of the 3-position of pyridines through Zincke imine intermedi

- 2-Bromopyridine. Wikipedia. [Link]

- Regioselective chlorination of pyridine N‐oxides under optimized...

- Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

- One-step synthesis method of 2-chloropyridine

- Pyridines. GCW Gandhi Nagar Jammu. [Link]

- Preparation method of 2-chloropyridine n-oxides.

- New method for introducing fluorinated components into molecules. Universität Münster. [Link]

- How to carry out bromination of pyridine at 2- or 4- positions?

- Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry. [Link]

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

- Synthesis of 3, 5-dibromo-4-iodopyridine.

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi